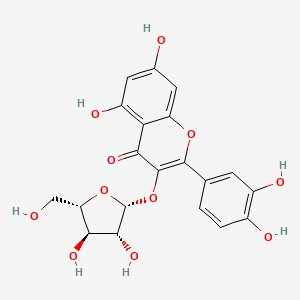
Quercetin 3-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3-arabinoside: is a naturally occurring flavonoid glycoside, specifically a derivative of quercetin. It is found in various plants and exhibits significant biological activities, including antioxidant, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Quercetin 3-arabinoside can be synthesized through enzymatic glycosylation, where quercetin is glycosylated using arabinose as the sugar donor. This process typically involves the use of glycosyltransferases, which facilitate the transfer of the sugar moiety to the quercetin molecule .
Industrial Production Methods: : Industrial production of this compound often involves extraction from natural sources such as fruits and leaves. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: : Quercetin 3-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds. These products often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: : In chemistry, quercetin 3-arabinoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides .
Biology: : In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms of oxidative stress and inflammation in various biological systems .
Medicine: : this compound has potential therapeutic applications in medicine. It is being explored for its role in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer due to its antioxidant and anti-inflammatory effects .
Industry: : In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in health-promoting products .
Mechanism of Action
Quercetin 3-arabinoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the production of inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects . Additionally, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, contributing to its potential antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to quercetin 3-arabinoside include quercitrin (quercetin 3-rhamnoside), rutin (quercetin 3-rutinoside), hyperoside (quercetin 3-galactoside), and isoquercetin (quercetin 3-glucoside) .
Uniqueness: : this compound is unique due to its specific sugar moiety, arabinose, which contributes to its distinct biological activities. Compared to other quercetin glycosides, this compound exhibits stronger antioxidant and antibacterial activities .
Conclusion
This compound is a versatile flavonoid glycoside with significant biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
5041-68-9 |
|---|---|
Molecular Formula |
C20H18O11 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
InChI Key |
BDCDNTVZSILEOY-BQCJVYABSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
melting_point |
239 °C |
physical_description |
Solid |
Related CAS |
5041-68-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















